molecular formula C21H26N2O4S B2515558 N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1097453-99-0

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Katalognummer B2515558
CAS-Nummer: 1097453-99-0
Molekulargewicht: 402.51
InChI-Schlüssel: SLOWSVLFCZXWDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as BMS-582949, is a small molecule inhibitor that has shown promising results in treating a variety of diseases. This compound was first synthesized by Bristol-Myers Squibb in 2006 and has since been extensively studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Novel Inhibitors and Antitumor Activity

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide and its analogs have been explored for their unique biological activities, particularly in the context of viral inhibition and cancer therapy. A structurally related compound, BAY 38-4766, has been identified as a selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showcasing an excellent safety profile. It operates by interfering with viral DNA maturation and packaging, rather than inhibiting viral DNA synthesis or viral transcription and translation. This specificity is attributed to its interaction with the UL89 and UL56 gene products of the virus, making it a novel therapeutic candidate for CMV infections (Buerger et al., 2001).

In the realm of oncology, compounds from sulfonamide-focused libraries, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), have demonstrated potent cell cycle inhibition in cell-based antitumor screens. These compounds, which have progressed to clinical trials, represent a novel class of antiproliferative agents with the potential to impact cancer therapy significantly (Owa et al., 2002).

Molecular Docking and Antioxidant Effects

Further research into benzene sulfonamide derivatives has uncovered their potential as anticancer agents, particularly against MCF-7 breast carcinoma cell lines. Molecular docking studies have provided insights into the nonbonding interactions between these compounds and specific receptors, indicating their bioavailability and therapeutic potential. Among the derivatives, certain compounds have shown notable anticancer effects along with lower antioxidant activities, highlighting their specificity and potential therapeutic value (Mohamed et al., 2022).

Enzyme Inhibition and Biological Screening

The synthesis and biological screening of various N-substituted derivatives of sulfonamides have revealed their inhibitory potential against enzymes like lipoxygenase, which could have implications for therapeutic applications in inflammation and other diseases. Some of these derivatives exhibited good inhibitory activity, suggesting their utility in drug discovery and development (Rehman et al., 2011).

Eigenschaften

IUPAC Name

N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-27-16-15-23(18-20-10-6-3-7-11-20)21(24)12-14-22-28(25,26)17-13-19-8-4-2-5-9-19/h2-11,13,17,22H,12,14-16,18H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOWSVLFCZXWDE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CC1=CC=CC=C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(2-methoxyethyl)-3-(2-phenylethenesulfonamido)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.